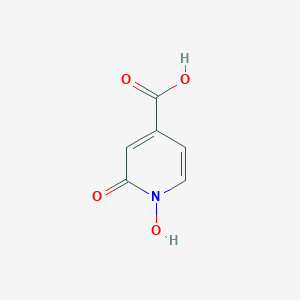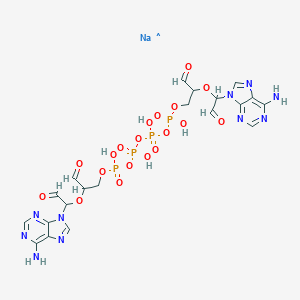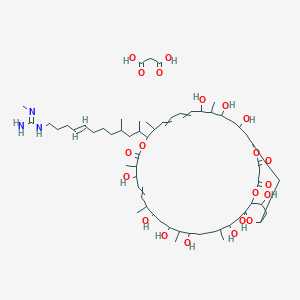
Amycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amycin A is a naturally occurring compound that belongs to the macrolide family of antibiotics. It is derived from the fermentation of Streptomyces species and has been used in the treatment of various bacterial infections. Amycin A has gained significant attention in the scientific community due to its potent antimicrobial activity and unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Amycin A has been extensively studied for its antimicrobial activity against various bacterial strains. It has been shown to be effective against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. In addition, Amycin A has shown activity against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
Wirkmechanismus
Amycin A exerts its antimicrobial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial growth and proliferation.
Biochemische Und Physiologische Effekte
Amycin A has been shown to have various biochemical and physiological effects on bacterial cells. It has been reported to induce the formation of abnormal ribosomes, leading to the accumulation of incomplete proteins and ultimately, cell death. In addition, Amycin A has been shown to disrupt bacterial membrane integrity and increase membrane permeability, leading to the leakage of intracellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Amycin A in lab experiments is its potent antimicrobial activity against various bacterial strains. This makes it a useful tool for studying bacterial growth and proliferation. However, one of the limitations of using Amycin A is its potential toxicity to eukaryotic cells. Therefore, it is important to use appropriate concentrations and exposure times to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for research on Amycin A. One area of interest is the development of new derivatives with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of Amycin A on bacterial cells, including the identification of specific binding sites on the ribosome. Finally, there is potential for the use of Amycin A in combination with other antibiotics to enhance their efficacy and overcome antibiotic resistance.
Conclusion
Amycin A is a naturally occurring compound with potent antimicrobial activity against various bacterial strains. It is synthesized through the fermentation of Streptomyces species and has been extensively studied for its mechanism of action and biochemical effects on bacterial cells. While it has limitations for lab experiments, it remains a valuable tool for studying bacterial growth and proliferation. Future research on Amycin A holds promise for the development of new antibiotics and the enhancement of current treatments.
Synthesemethoden
Amycin A is synthesized through the fermentation of Streptomyces species. The process involves the cultivation of the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. The yield and purity of Amycin A depend on various factors, including the type of Streptomyces species used, fermentation conditions, and purification techniques.
Eigenschaften
CAS-Nummer |
116296-63-0 |
|---|---|
Produktname |
Amycin A |
Molekularformel |
C62H105N3O21 |
Molekulargewicht |
1228.5 g/mol |
IUPAC-Name |
1-[(E)-11-(3,5,9,11,13,17,27,29,31,40-decahydroxy-6,10,14,18,22,28-hexamethyl-19,35,37-trioxo-2,20,34,38-tetraoxatricyclo[31.8.1.03,39]dotetraconta-15,23,25-trien-21-yl)-9-methyldodec-4-enyl]-2-methylguanidine;propanedioic acid |
InChI |
InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?; |
InChI-Schlüssel |
BCCVNXUXNINSSO-UMZWVIILSA-N |
Isomerische SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
Kanonische SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |
Synonyme |
amycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



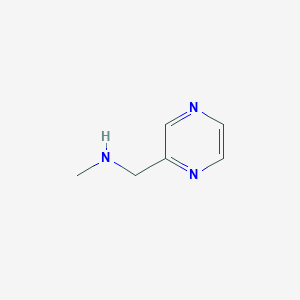
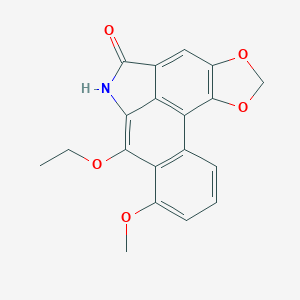
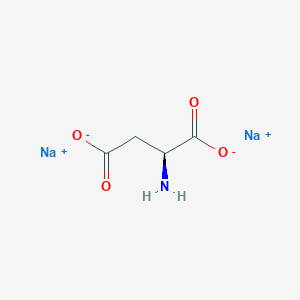
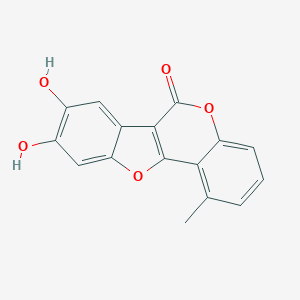
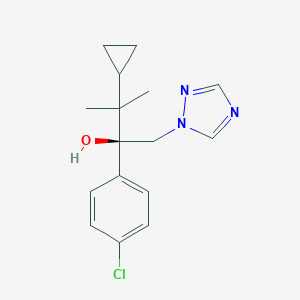
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
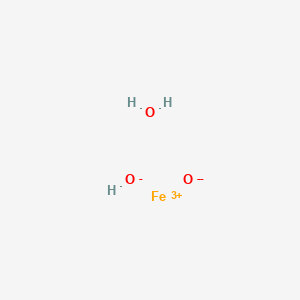
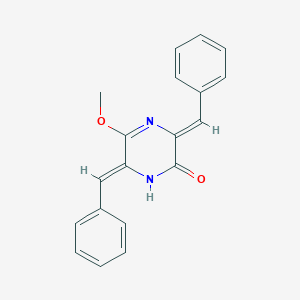
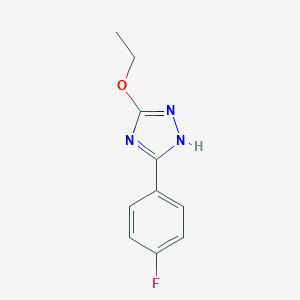
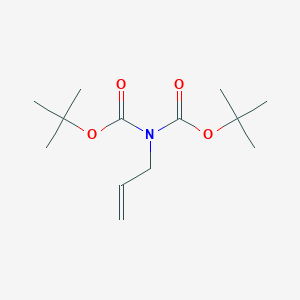
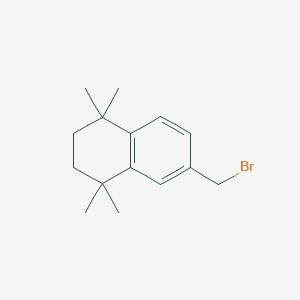
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
